MIC Against MRSA ATCC43300: Compound 14 vs. Vancomycin — 10-Fold Superiority
Anti-MRSA agent 2 (compound 14) exhibits an MIC of 0.098 μg/ml against MRSA strain ATCC43300, which is approximately 10-fold lower than the MIC of vancomycin tested under identical conditions in the same study [1]. This quantifies compound 14 as significantly more potent than the first-line clinical comparator in a direct head-to-head broth microdilution assay.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | MIC = 0.098 μg/ml (compound 14) |
| Comparator Or Baseline | Vancomycin; MIC ≈ 0.98 μg/ml (calculated from stated 10-fold difference) |
| Quantified Difference | Approximately 10-fold lower MIC for compound 14 vs. vancomycin |
| Conditions | Broth microdilution assay; MRSA strain ATCC43300 (Wang et al., 2022) |
Why This Matters
A 10-fold MIC advantage over vancomycin means compound 14 achieves effective bacterial inhibition at substantially lower concentrations, which is a primary selection criterion when sourcing MRSA-active compounds for lead optimization or mechanistic studies.
- [1] Wang X, Qiu H, Yang N, Xie H, Liang W, Lin J, Zhu HM, Zhou Y, Wang N, Tan XY, Zhou J, Cui W, Teng D, Wang J, Liang H. Fascaplysin derivatives binding to DNA via unique cationic five-ring coplanar backbone showed potent antimicrobial/antibiofilm activity against MRSA in vitro and in vivo. Eur J Med Chem. 2022;230:114099. View Source
